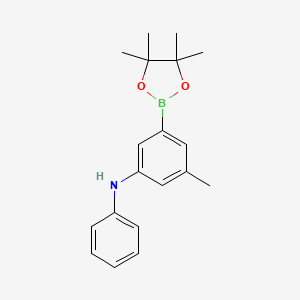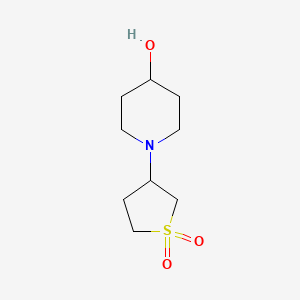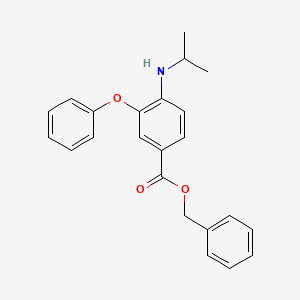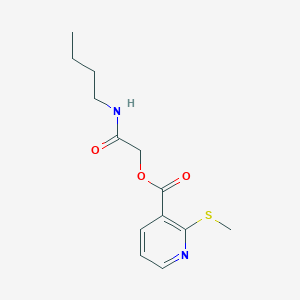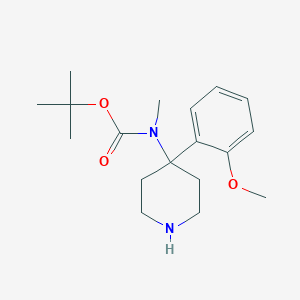
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a methoxyphenylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexylamine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexylamine derivative.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity, including anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase or interacting with opioid receptors.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
2-((4-Methoxyphenyl)amino)cyclohexanone: A ketone derivative with distinct reactivity and applications.
4-Methoxyphenylcyclohexane: A simpler analog lacking the amino and hydroxyl groups.
Uniqueness
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of functional groups also allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(1S,2S)-2-(4-methoxyanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3/t12-,13-/m0/s1 |
Clave InChI |
ISSYUPPJBKVIRT-STQMWFEESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
SMILES canónico |
COC1=CC=C(C=C1)NC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



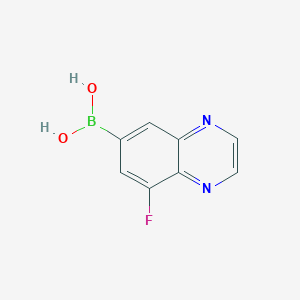
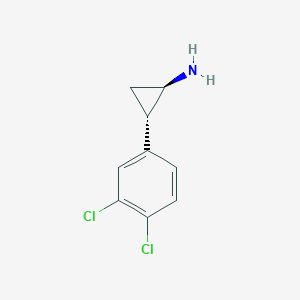
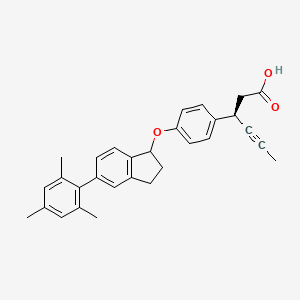
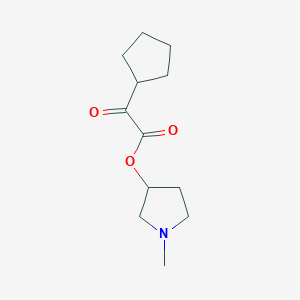
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)
